molecular formula C16H24N2O2 B8139300 4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine

4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine

Cat. No.: B8139300
M. Wt: 276.37 g/mol
InChI Key: BACGSRYHTFYRJK-UHFFFAOYSA-N
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Description

4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine is a complex organic compound that features a unique structure combining pyridine and pyrano moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine typically involves multi-step organic reactions. One common approach is the acid-catalyzed tandem reaction, which involves the use of propargylic alcohols and specific catalysts to form the desired pyrano structure . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine is unique due to its specific combination of pyridine and pyrano moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4a-[(6-methylpyridin-2-yl)methoxymethyl]-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-4-2-5-14(18-13)10-19-12-16-7-3-9-20-15(16)6-8-17-11-16/h2,4-5,15,17H,3,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACGSRYHTFYRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COCC23CCCOC2CCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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